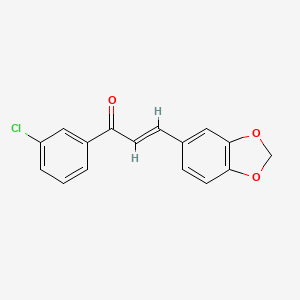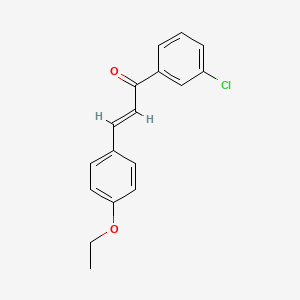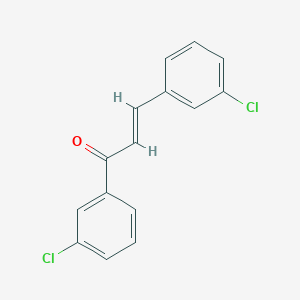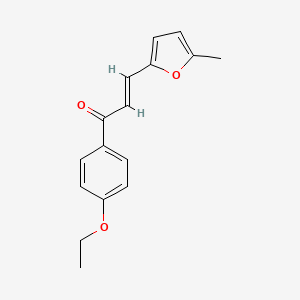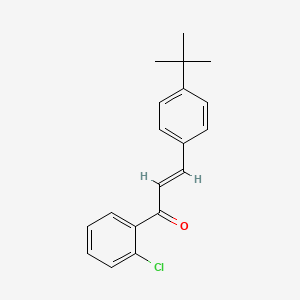
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as 6-fluoro-2-chloro-1-(4-ethoxyphenyl)prop-2-en-1-one, is an organic compound that has been used extensively in scientific research and laboratory experiments. This compound is part of a family of compounds known as enones, which are characterized by a carbon-carbon double bond and a ketone group. In this particular compound, the double bond is located between the two carbon atoms of the ethoxyphenyl group and the two carbon atoms of the chloro-fluorophenyl group. This compound has unique properties that make it an ideal candidate for use in laboratory experiments and scientific research.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a proton acceptor and can be used to catalyze reactions involving the transfer of a proton from one molecule to another. This mechanism of action is particularly useful in the synthesis of enones, as it allows for the formation of a carbon-carbon double bond. Furthermore, this compound can also be used to catalyze the formation of other organic compounds, such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have a role in modulating the activity of certain enzymes, as well as influencing the metabolism of certain compounds. In addition, this compound may also have an effect on the transport of certain compounds across cell membranes. Furthermore, this compound may also have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. This compound is relatively stable and can be stored at room temperature for extended periods of time. Furthermore, this compound is also relatively inexpensive and easy to obtain. Additionally, this compound has a low toxicity profile, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively reactive and can easily react with other compounds, making it difficult to control the reaction conditions. Furthermore, this compound is also sensitive to light and air, which can affect the results of the experiment. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one in scientific research and laboratory experiments. One potential direction is to explore the potential use of this compound as a reagent in organic syntheses. Additionally, this compound could be used to investigate the structure-activity relationships of various compounds, as well as to study the metabolism of certain compounds. Furthermore, this compound could be used to investigate the effects of certain drugs on the human body. Finally, this compound could also be used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Métodos De Síntesis
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a number of different methods, including the Wittig reaction, the Stetter reaction, the Fischer indole synthesis, and the Ullmann reaction. The most commonly used method is the Wittig reaction, which involves the use of a phosphonium salt and an aldehyde or ketone. The reaction proceeds by the formation of an enolate intermediate, which is then attacked by the phosphonium salt to form the desired product. This method is particularly useful for the synthesis of enones, as it is relatively simple and efficient.
Aplicaciones Científicas De Investigación
The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one has been used extensively in scientific research and laboratory experiments. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds. In addition, this compound has been used to study the structure-activity relationships of various compounds, as well as to investigate the pharmacokinetics of certain drugs. Furthermore, this compound has been used to study the metabolism of certain compounds and to investigate the effects of certain drugs on the human body.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO2/c1-2-21-13-8-6-12(7-9-13)17(20)11-10-14-15(18)4-3-5-16(14)19/h3-11H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSEEYZYMDHMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



